molecular formula C25H24FNO B608378 KRH102140 CAS No. 864769-01-7

KRH102140

Cat. No. B608378
CAS RN: 864769-01-7
M. Wt: 373.4714
InChI Key: FOHRWJRCGKNFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRH102140 is a potent activator of PHD2. KRH102140, which has a structure similar to KRH102053. KRH102140 more efficiently suppressed HIF-1α than KRH102053 in human osteosarcoma cells under hypoxia. Furthermore, KRH102140 decreased the mRNA levels of HIF-regulated downstream target genes associated with angiogenesis and energy metabolism such as vascular endothelial growth factor, adrenomedullin, Glut1, aldolase A, enolase 1 and monocarboxylate transporter 4. KRH102140 also inhibited tube formation in human umbilical vein endothelium cells. The results suggest that KRH102140 has potential therapeutic effects in alleviating various diseases associated with HIFs.

Scientific Research Applications

Super-Resolution Imaging in Live Cells

One of the prominent applications of KRH102140 is in the field of super-resolution imaging. This application is facilitated by KRH102140's property as a part of a series of NIR xanthene dyes, termed KRhs, developed for near-infrared (NIR) fluorescence imaging. These dyes, including KRH102140, show intense NIR emission, making them suitable for time-resolved localization of single-fluorophore in live cells. KRH102140 and similar compounds have been functionalized for targeting mitochondria, plasma membranes, and fusion proteins, demonstrating their potential in super-resolution imaging of these cellular components in live conditions (Zhang, Chen, Huang, Ling, & Xiao, 2020).

Inhibition of Angiogenesis

KRH102140 has been identified as an activator of prolyl hydroxylase domain-containing protein 2 (PHD2), which plays a crucial role in cellular response to hypoxia. By activating PHD2, KRH102140 effectively decreases the stability of hypoxia-inducible transcription factor 1-alpha (HIF-1α), a key regulator in angiogenesis. This leads to the downregulation of HIF-regulated genes associated with angiogenesis and energy metabolism, thus inhibiting angiogenesis. These findings suggest that KRH102140 may have therapeutic potential in diseases associated with abnormal angiogenesis (Nepal, Gong, Park, & Soh, 2011).

properties

CAS RN

864769-01-7

Product Name

KRH102140

Molecular Formula

C25H24FNO

Molecular Weight

373.4714

IUPAC Name

N-(2-fluorobenzyl)-2-methyl-2-phenethyl-2H-chromen-6-amine

InChI

InChI=1S/C25H24FNO/c1-25(15-13-19-7-3-2-4-8-19)16-14-20-17-22(11-12-24(20)28-25)27-18-21-9-5-6-10-23(21)26/h2-12,14,16-17,27H,13,15,18H2,1H3

InChI Key

FOHRWJRCGKNFPV-UHFFFAOYSA-N

SMILES

FC1=CC=CC=C1CNC2=CC=C(OC(CCC3=CC=CC=C3)(C)C=C4)C4=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KRH102140;  KRH-102140;  KRH 102140; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.